N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE
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Overview
Description
N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE is a complex organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes a phenyl group, making it a subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE typically involves the reaction of N-methylformamide with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: A simpler amide with similar structural features but lacking the phenyl group.
N-Phenylacetamide: Contains a phenyl group but lacks the additional methyl group on the nitrogen.
N,N-Dimethylformamide: A related compound with two methyl groups on the nitrogen but no phenyl group
Uniqueness
N-METHYL-2-(N-METHYL-1-PHENYLFORMAMIDO)ACETAMIDE is unique due to its combination of a phenyl group and a methyl-substituted amide group. This structure imparts specific chemical and biological properties that are not observed in simpler amides. Its unique structure makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-12-10(14)8-13(2)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMACFPYXNNQAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)C(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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